![molecular formula C15H19N5O2 B2647383 N-(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-3-(prop-2-enoylamino)propanamide CAS No. 2199041-08-0](/img/structure/B2647383.png)
N-(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-3-(prop-2-enoylamino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-3-(prop-2-enoylamino)propanamide, commonly known as PAPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PAPP is a pyrazolopyridine derivative that has been synthesized using various methods.
作用機序
PAPP works by inhibiting the activity of a specific enzyme called ADAM10. ADAM10 plays a crucial role in the processing of various proteins, including amyloid precursor protein (APP), which is involved in the formation of amyloid-beta peptides. By inhibiting the activity of ADAM10, PAPP reduces the production of amyloid-beta peptides and prevents their accumulation in the brain.
Biochemical and Physiological Effects:
PAPP has been shown to have several biochemical and physiological effects. Studies have shown that PAPP inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. PAPP has also been shown to reduce the accumulation of amyloid-beta peptides in the brain, which could potentially slow down the progression of Alzheimer's disease.
実験室実験の利点と制限
One of the significant advantages of PAPP is its potential use in treating various diseases, including cancer and Alzheimer's disease. PAPP has also been shown to have a high degree of selectivity towards ADAM10, which makes it a promising candidate for drug development. However, one of the limitations of PAPP is its low solubility, which could make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of PAPP. One of the areas of research is to develop more efficient synthesis methods for PAPP. Another area of research is to study the potential use of PAPP in treating other diseases, such as diabetes and cardiovascular diseases. Additionally, researchers could investigate the use of PAPP in combination with other drugs to enhance its therapeutic effects. Finally, researchers could study the potential use of PAPP as a diagnostic tool for various diseases.
合成法
The synthesis of PAPP involves the reaction of 1-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-2-amine with 3-(prop-2-enoylamino)propanoic acid. The reaction is carried out in the presence of a coupling agent and a base. The final product is obtained after purification using column chromatography.
科学的研究の応用
PAPP has been studied extensively for its potential applications in various areas of scientific research. One of the significant applications of PAPP is in the field of cancer research. Studies have shown that PAPP inhibits the growth of cancer cells by inducing apoptosis. PAPP has also been studied for its potential use in treating Alzheimer's disease, where it has been shown to reduce the accumulation of amyloid-beta peptides in the brain.
特性
IUPAC Name |
N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-4-13(21)16-6-5-14(22)19-12-7-11-8-18-20(10(2)3)15(11)17-9-12/h4,7-10H,1,5-6H2,2-3H3,(H,16,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKQGUGNFIGGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=C(C=C2C=N1)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,4-Dichlorophenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2647303.png)
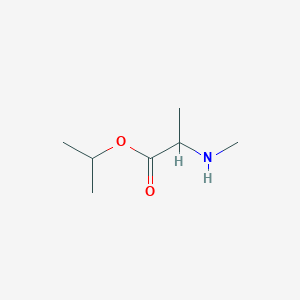
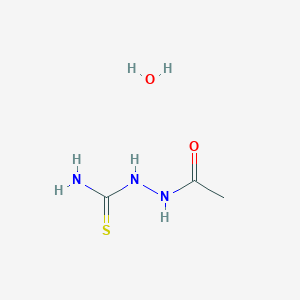
![3-Oxo-3-phenyl-N-[2-(trifluoromethyl)phenyl]-propanamide](/img/structure/B2647308.png)
![N-[(Z)-1-[5-(4-methoxyphenyl)furan-2-yl]-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B2647309.png)

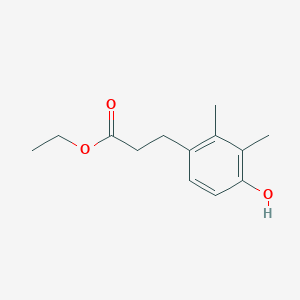
![2-[6-(4-Ethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2647314.png)
![2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2647315.png)
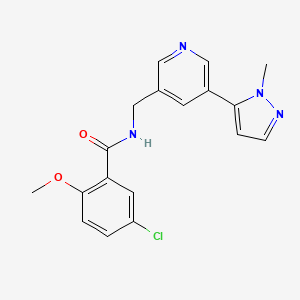
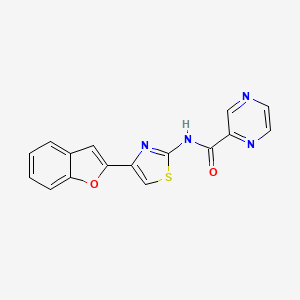
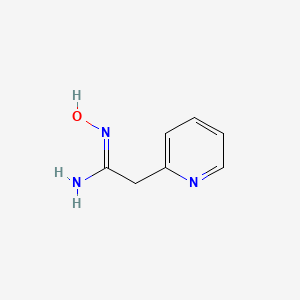
![Benzyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2647322.png)
![1-{2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2647323.png)